Ramoplanin A'1
Description
Structure
2D Structure
Properties
CAS No. |
124884-28-2 |
|---|---|
Molecular Formula |
C112H142ClN21O35 |
Molecular Weight |
2377.9 g/mol |
IUPAC Name |
(2S)-N-[(3S,6R,9S,15S,18R,21S,24R,27S,30S,33R,36S,39R,42R,45R,48S,49S)-24,42-bis(3-aminopropyl)-27-benzyl-49-carbamoyl-3-(3-chloro-4-hydroxyphenyl)-18,39-bis[(1R)-1-hydroxyethyl]-30-[(1S)-1-hydroxyethyl]-15,33,36,45-tetrakis(4-hydroxyphenyl)-6-methyl-9-(2-methylpropyl)-2,5,8,11,14,17,20,23,26,29,32,35,38,41,44,47-hexadecaoxo-21-[4-[(2R,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]-1-oxa-4,7,10,13,16,19,22,25,28,31,34,37,40,43,46-pentadecazacyclononatetracont-48-yl]-2-[[(2Z,4E)-octa-2,4-dienoyl]amino]butanediamide |
InChI |
InChI=1S/C112H142ClN21O35/c1-8-9-10-11-15-22-79(145)120-75(50-78(116)144)101(156)134-90-94(95(117)150)169-111(166)89(64-33-44-76(143)70(113)49-64)133-96(151)54(4)119-99(154)73(47-53(2)3)121-80(146)51-118-102(157)84(59-23-34-65(139)35-24-59)129-105(160)83(57(7)138)127-107(162)86(63-31-42-69(43-32-63)167-112-93(149)92(148)91(147)77(52-135)168-112)128-98(153)71(20-16-45-114)122-100(155)74(48-58-18-13-12-14-19-58)124-103(158)81(55(5)136)126-108(163)87(61-27-38-67(141)39-28-61)131-109(164)88(62-29-40-68(142)41-30-62)130-104(159)82(56(6)137)125-97(152)72(21-17-46-115)123-106(161)85(132-110(90)165)60-25-36-66(140)37-26-60/h10-15,18-19,22-44,49,53-57,71-75,77,81-94,112,135-143,147-149H,8-9,16-17,20-21,45-48,50-52,114-115H2,1-7H3,(H2,116,144)(H2,117,150)(H,118,157)(H,119,154)(H,120,145)(H,121,146)(H,122,155)(H,123,161)(H,124,158)(H,125,152)(H,126,163)(H,127,162)(H,128,153)(H,129,160)(H,130,159)(H,131,164)(H,132,165)(H,133,151)(H,134,156)/b11-10+,22-15-/t54-,55+,56-,57-,71-,72-,73+,74+,75+,77-,81+,82-,83-,84+,85-,86+,87-,88+,89+,90+,91-,92+,93+,94+,112+/m1/s1 |
InChI Key |
KGTWTFTVFJILTL-XSSBUIEHSA-N |
Isomeric SMILES |
CCC/C=C/C=C\C(=O)N[C@@H](CC(=O)N)C(=O)N[C@H]1[C@H](OC(=O)[C@@H](NC(=O)[C@H](NC(=O)[C@@H](NC(=O)CNC(=O)[C@@H](NC(=O)[C@H](NC(=O)[C@@H](NC(=O)[C@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@H](NC(=O)[C@@H](NC(=O)[C@H](NC(=O)[C@H](NC(=O)[C@H](NC1=O)C2=CC=C(C=C2)O)CCCN)[C@@H](C)O)C3=CC=C(C=C3)O)C4=CC=C(C=C4)O)[C@H](C)O)CC5=CC=CC=C5)CCCN)C6=CC=C(C=C6)O[C@@H]7[C@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O)[C@@H](C)O)C8=CC=C(C=C8)O)CC(C)C)C)C9=CC(=C(C=C9)O)Cl)C(=O)N |
Canonical SMILES |
CCCC=CC=CC(=O)NC(CC(=O)N)C(=O)NC1C(OC(=O)C(NC(=O)C(NC(=O)C(NC(=O)CNC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC1=O)C2=CC=C(C=C2)O)CCCN)C(C)O)C3=CC=C(C=C3)O)C4=CC=C(C=C4)O)C(C)O)CC5=CC=CC=C5)CCCN)C6=CC=C(C=C6)OC7C(C(C(C(O7)CO)O)O)O)C(C)O)C8=CC=C(C=C8)O)CC(C)C)C)C9=CC(=C(C=C9)O)Cl)C(=O)N |
Origin of Product |
United States |
Molecular Architecture and Structural Elucidation of Ramoplanin A 1
Primary Structure and Amino Acid Composition of Ramoplanin (B549286) A'1
The fundamental framework of Ramoplanin A'1 is a 17-amino acid peptide chain. This peptide core is cyclized through an ester linkage, specifically a lactone bond, between the C-terminal amino acid, 3-chloro-4-hydroxyphenylglycine (B10759658) (Chp) at position 17, and the hydroxyl group of the β-hydroxyasparagine (β-OH-Asn) at position 2. acs.orgnih.gov This cyclization results in a large 49-membered ring. fau.edu The N-terminus of the peptide at asparagine (Asn) in position 1 is acylated with a fatty acid chain. google.com
The amino acid sequence of the peptide core is as follows: Asn¹ - β-OH-Asn² - Hpg³ - Orn⁴ - aThr⁵ - Hpg⁶ - Hpg⁷ - aThr⁸ - Phe⁹ - Orn¹⁰ - Hpg¹¹ - aThr¹² - Hpg¹³ - Gly¹⁴ - Leu¹⁵ - Ala¹⁶ - Chp¹⁷ google.commdpi.com
The peptide core of this compound is comprised of both proteinogenic and non-proteinogenic amino acids. The five proteinogenic amino acids are asparagine (Asn), phenylalanine (Phe), glycine (B1666218) (Gly), leucine (B10760876) (Leu), and alanine (B10760859) (Ala). mdpi.com The twelve non-proteinogenic amino acids include β-hydroxyasparagine (β-OH-Asn), 4-hydroxyphenylglycine (Hpg) which appears at six positions, ornithine (Orn) at two positions, and allo-threonine (aThr) at three positions. mdpi.com
Table 1: Amino Acid Composition of this compound Peptide Core
| Position | Amino Acid | Type |
|---|---|---|
| 1 | Asparagine (Asn) | Proteinogenic |
| 2 | β-hydroxyasparagine (β-OH-Asn) | Non-Proteinogenic |
| 3 | 4-hydroxyphenylglycine (Hpg) | Non-Proteinogenic |
| 4 | Ornithine (Orn) | Non-Proteinogenic |
| 5 | allo-threonine (aThr) | Non-Proteinogenic |
| 6 | 4-hydroxyphenylglycine (Hpg) | Non-Proteinogenic |
| 7 | 4-hydroxyphenylglycine (Hpg) | Non-Proteinogenic |
| 8 | allo-threonine (aThr) | Non-Proteinogenic |
| 9 | Phenylalanine (Phe) | Proteinogenic |
| 10 | Ornithine (Orn) | Non-Proteinogenic |
| 11 | 4-hydroxyphenylglycine (Hpg) | Non-Proteinogenic |
| 12 | allo-threonine (aThr) | Non-Proteinogenic |
| 13 | 4-hydroxyphenylglycine (Hpg) | Non-Proteinogenic |
| 14 | Glycine (Gly) | Proteinogenic |
| 15 | Leucine (Leu) | Proteinogenic |
| 16 | Alanine (Ala) | Proteinogenic |
| 17 | 3-chloro-4-hydroxyphenylglycine (Chp) | Non-Proteinogenic |
The ramoplanin complex consists of several related factors, primarily A1, A2, and A3, and their corresponding A' forms (A'1, A'2, and A'3). The primary distinction between the 'A' and 'A'' series lies in the glycosylation pattern. The 'A' forms, including A1, A2, and A3, possess a disaccharide moiety, composed of two D-mannose units, attached to the hydroxyl group of the Hpg residue at position 11. acs.org In contrast, the A' forms, such as this compound, are characterized by the presence of only a single D-mannose unit at this position. mdpi.com
The differentiation between the individual components within the A and A' series (i.e., A1 vs. A2 vs. A3, and A'1 vs. A'2 vs. A'3) is determined by the structure of the N-terminal fatty acid side chain. mdpi.com Specifically, the length and branching of this lipid moiety vary among the different factors. mdpi.com However, the fatty acid chains are identical between corresponding A and A' factors (e.g., A1 and A'1 share the same fatty acid). mdpi.com
A significant aspect of this compound's molecular architecture is the prevalence of non-proteinogenic amino acids, which contribute to its unique structure and biological activity. These include:
β-hydroxyasparagine (β-OH-Asn): This modified asparagine residue at position 2 is crucial for the macrocyclization of the peptide, as its side-chain hydroxyl group forms a lactone bond with the C-terminus. acs.org
4-hydroxyphenylglycine (Hpg): This aromatic amino acid appears six times in the peptide core and is a key structural component.
Ornithine (Orn): The two ornithine residues at positions 4 and 10 carry positively charged side chains at physiological pH, which may play a role in membrane interactions. nih.gov
allo-threonine (aThr): This stereoisomer of threonine is present at three positions.
3-chloro-4-hydroxyphenylglycine (Chp): This chlorinated aromatic amino acid at the C-terminus (position 17) is another hallmark of the ramoplanin structure. acs.org
The primary unique linkage within this compound is the lactone bridge that forms the 49-membered macrocycle. fau.edu This ester bond between the carboxyl group of Chp¹⁷ and the side-chain hydroxyl of β-OH-Asn² imparts significant conformational constraint to the molecule. acs.orgbiorxiv.org Additionally, the O-glycosidic bond connecting the D-mannose sugar to the Hpg residue at position 11 is another key linkage that defines the A' series of ramoplanins. mdpi.com
Three-Dimensional Conformation and Structural Dynamics
Nuclear Magnetic Resonance (NMR) spectroscopy has been the primary tool for elucidating the three-dimensional structure of ramoplanin in solution. acs.orgscite.ainih.gov Through a combination of one- and two-dimensional NMR experiments, such as DQF-COSY, TOCSY, NOESY, HMQC, and HMBC, nearly all proton and carbon resonances have been assigned. acs.org
NOESY (Nuclear Overhauser Effect Spectroscopy) experiments have been particularly informative, providing a multitude of interproton distance restraints. acs.orgnih.gov These restraints, which indicate the spatial proximity of different protons within the molecule, are used in computational modeling techniques like distance geometry and restrained molecular dynamics to generate a three-dimensional model of the molecule. acs.orgnih.gov For the related Ramoplanin A2, a total of 320 interproton distances were identified from NOESY spectra, which were instrumental in defining its solution structure. acs.org These studies revealed a well-defined major conformation in solution. acs.org
The solution-phase structure of ramoplanin, as determined by NMR, is characterized by two antiparallel β-strands. acs.orgscite.ainih.gov One strand is formed by residues 2-7, and the other by residues 10-14. acs.orgscite.ainih.gov These β-strands are connected by a reverse β-turn involving Thr⁸ and Phe⁹. acs.orgscite.ainih.gov The structure is further stabilized by six intramolecular hydrogen bonds that bridge the two β-strands. acs.orgnih.gov
A key feature of the three-dimensional structure is a hydrophobic cluster formed by the aromatic side chains of residues at positions 3, 9, and 17. acs.orgscite.ainih.gov This hydrophobic collapse contributes to the U-shaped topology of the β-sheet. scite.ainih.gov The C-terminal end of the molecule, from Gly¹⁴ to Chp¹⁷, forms a loop that connects back to the N-terminal region via the lactone bond with Asn². acs.orgscite.ainih.gov
X-ray crystallography has also been used to study the structure of Ramoplanin A2, providing a high-resolution view of the molecule in a crystalline state, often in the presence of detergents to mimic a membrane environment. nih.gov The crystal structure of Ramoplanin A2 revealed an intimate and highly amphipathic dimer. nih.gov Interestingly, the backbone conformation in the detergent-solubilized dimer is almost identical to that of the monomer in aqueous solution. nih.gov
Table 2: Structural Features of Ramoplanin
| Feature | Description |
|---|---|
| Secondary Structure | Two antiparallel β-strands (residues 2-7 and 10-14) connected by a reverse β-turn (Thr⁸-Phe⁹). acs.orgscite.ainih.gov |
| Stabilizing Interactions | Six intramolecular hydrogen bonds between the β-strands; a hydrophobic cluster of aromatic side chains (residues 3, 9, 17). acs.orgscite.ainih.gov |
| Overall Topology | U-shaped or cup-like architecture. fau.eduscite.ai |
| Macrocycle | 49-membered ring formed by a lactone bond between Chp¹⁷ and β-OH-Asn². acs.orgfau.edu |
| Dimerization | Forms an amphipathic dimer in membrane-mimicking environments. nih.gov |
The biological activity of ramoplanin occurs at the bacterial cell membrane. Therefore, understanding how its conformation changes in a membrane-like environment is critical. Studies using membrane mimics, such as detergents or deuterated methanol, have shown that ramoplanin can exist as an equilibrium mixture of a monomer and a homodimer. nih.govfau.edu
The N-terminal acyl chain is essential for membrane association. nih.govbiorxiv.org This hydrophobic tail is thought to insert into the bacterial membrane, positioning the peptide for interaction with its target. nih.govbiorxiv.org The formation of a C2 symmetrical dimer is believed to be important for its mechanism of action, which involves sequestering lipid intermediates of peptidoglycan biosynthesis. nih.govresearchgate.net Ramoplanin has been shown to bind to both anionic and zwitterionic membrane mimetics, with a higher affinity for anionic membranes, which are prevalent in Gram-positive bacteria. nih.govresearchgate.net This interaction can induce changes in the bacterial membrane, such as depolarization. nih.govrsc.org The amphipathic nature of the dimer, with distinct hydrophobic and hydrophilic faces, facilitates its interaction with the lipid bilayer. nih.govresearchgate.net
Structural Elements Critical for Bioactivity
The potent biological activity of this compound is not attributable to a single molecular feature but rather results from the interplay of several key structural elements. researchgate.netresearchgate.net Structure-activity relationship (SAR) studies have identified three principal components as being crucial for its antimicrobial action: the conformationally constrained macrocycle, the N-terminal acyl chain, and the specific amino acid residues within the peptide core. researchgate.netresearchgate.net
The 49-atom macrocycle is essential for bioactivity. pnas.orgresearchgate.net This large ring structure imparts a significant conformational constraint, organizing the peptide backbone into a specific receptor-like conformation that is necessary for binding to its bacterial target, Lipid II. researchgate.net This rigid architecture facilitates the sequestration of Lipid II, a critical precursor in peptidoglycan biosynthesis, thereby inhibiting bacterial cell wall formation. researchgate.netnih.gov
The table below summarizes the key structural features and their contribution to the bioactivity of this compound.
| Structural Feature | Position/Residues Involved | Contribution to Bioactivity | References |
| Macrocyle | 49-atom ring (Residues 2-17) | Imparts conformational rigidity; essential for creating the Lipid II binding pocket. | researchgate.net, pnas.org |
| Lactone Bond | Chp¹⁷ and β-OH-Asn² | Cyclizes the peptide, forming the macrocyclic core. | fau.edu, acs.org |
| N-terminal Acyl Chain | Asn¹ | Promotes bacterial membrane association; influences dimerization. | researchgate.net, researchgate.net, nih.gov |
| Antiparallel β-strands | Residues 2-7 and 10-14 | Forms the core U-shaped structure. | acs.org, nih.gov, acs.org |
| Hydrophobic Cluster | Aromatic side chains of residues 3, 9, 17 | Stabilizes the 3D conformation (U-shaped topology). | acs.org, nih.gov |
| D-Ornithine | D-Orn¹⁰ | Identified as a crucial residue for antimicrobial activity. | rsc.org |
| Mannose Moiety | Hpg¹¹ | While its precise role is less defined than other features, modifications affect activity. | researchgate.net |
Biosynthetic Pathways and Genetic Determinants of Ramoplanin A 1
Producing Organisms and Strain Diversity
The primary producer of the ramoplanin (B549286) complex is the actinomycete strain Actinoplanes ramoplaninifer ATCC 33076, originally isolated from a soil sample in India. nih.govmdpi.com Initially classified as Actinoplanes sp. ATCC 33076, it was later given its current designation. mdpi.com
Subsequent screening programs have revealed that the ability to produce ramoplanin-related compounds is not limited to a single species but is relatively widespread among actinomycetes. nih.govresearchgate.net A study identified 49 different actinomycete strains capable of producing ramoplanin-like molecules. mdpi.comnih.gov These strains were isolated from diverse geographical locations and belong to various actinomycete families, including:
Micromonosporaceae mdpi.comresearchgate.net
Nocardiaceae researchgate.net
Pseudonocardiaceae researchgate.net
Streptomycetaceae mdpi.com
This diversity in producing organisms suggests a broader distribution of the ramoplanin biosynthetic machinery in nature than initially understood. mdpi.com The identification of these strains opens up possibilities for discovering novel ramoplanin analogs with potentially improved properties. nih.govresearchgate.net
Table 1: Genera of Actinomycetes Known to Produce Ramoplanin-Related Compounds
| Genus | Family |
|---|---|
| Actinoplanes | Micromonosporaceae |
| Micromonospora | Micromonosporaceae |
| Streptomyces | Streptomycetaceae |
| Nocardia | Nocardiaceae |
| Amycolatopsis | Pseudonocardiaceae |
| Lechevalieria | Pseudonocardiaceae |
| Actinomadura | Thermomonosporaceae |
Ramoplanin Biosynthesis Gene Cluster (BGC) Analysis
The genetic blueprint for ramoplanin biosynthesis is encoded within a large 88.5 kilobase (kb) biosynthetic gene cluster (BGC) in A. ramoplaninifer ATCC 33076. fau.edu This cluster, referred to as the ramo BGC, contains 33 genes that orchestrate the complex assembly of the ramoplanin molecule. fau.eduwikipedia.org The discovery and sequencing of this BGC have been pivotal in understanding the enzymatic logic behind the production of ramoplanin and its analogs. mdpi.com
The organization of the ramo BGC is complex, with genes responsible for precursor biosynthesis, peptide assembly, tailoring modifications, regulation, and export. fau.edunih.gov Comparative analysis with BGCs from other ramoplanin-related lipodepsipeptide (RRLDP) producers, such as those for enduracidin and chersinamycin, has revealed both conserved features and notable differences, providing insights into the evolution of these pathways. mdpi.comresearchgate.net
Non-Ribosomal Peptide Synthetase (NRPS) Machinery
The 17-amino acid peptide core of ramoplanin is assembled by a massive non-ribosomal peptide synthetase (NRPS) system. mdpi.comnih.gov This enzymatic assembly line is encoded by four large NRPS genes within the ramo BGC: ram12, ram13, ram14, and ram17. nih.gov These NRPSs are modular enzymes, with each module responsible for the activation and incorporation of a specific amino acid into the growing peptide chain. nih.gov
A typical NRPS module consists of three core domains:
Adenylation (A) domain: Selects and activates the specific amino acid substrate as an aminoacyl-adenylate.
Thiolation (T) domain or Peptidyl Carrier Protein (PCP): Covalently tethers the activated amino acid via a 4'-phosphopantetheinyl arm.
Condensation (C) domain: Catalyzes the formation of a peptide bond between the amino acid on its own module and the growing peptide chain attached to the previous module. nih.gov
The ramoplanin NRPS machinery exhibits some unusual features. For instance, the first NRPS gene is proposed to function iteratively to incorporate two consecutive asparagine (Asn) residues. mdpi.com Furthermore, despite the presence of numerous D-amino acids in the final structure, the ramoplanin NRPSs lack separate epimerization (E) domains. Instead, it is hypothesized that some of the condensation domains have a dual C/E function, catalyzing both peptide bond formation and the epimerization of the preceding amino acid. mdpi.com The entire process is terminated by a thioesterase (Te) domain, which is responsible for releasing the fully assembled linear peptide and catalyzing its macrocyclization into the final depsipeptide structure. mdpi.com
Tailoring Enzymes and Post-Translational Modifications
Following the assembly of the peptide backbone by the NRPS machinery, the ramoplanin precursor undergoes a series of modifications by tailoring enzymes to yield the final bioactive molecule. These modifications include glycosylation, halogenation, and the attachment of a lipid side chain.
The majority of the ramoplanin complex produced by A. ramoplaninifer is glycosylated. Specifically, an α-1,2-dimannosyl disaccharide is attached to the hydroxyl group of the hydroxyphenylglycine (Hpg) residue at position 11. nih.gov This glycosylation is catalyzed by glycosyltransferases. nih.govnih.gov
Inactivation of the gene ram29 in the ramo BGC resulted in a mutant strain that produced the ramoplanin aglycone, completely devoid of the mannose sugars. nih.gov This finding strongly suggests that the protein product of ram29, Ram29, is the glycosyltransferase responsible for attaching the mannose units to the ramoplanin core. nih.gov
The "A'" factors of the ramoplanin complex, including Ramoplanin A'1, are defined by the lack of this disaccharide moiety. mdpi.com Their production indicates that under certain conditions, the glycosylation step catalyzed by Ram29 either does not occur or is incomplete, leading to the formation of the aglycone forms. The absence of the mannosyl group in this compound is therefore a direct consequence of the bypass or inactivation of this specific tailoring step in the biosynthetic pathway.
Halogenation: A distinctive feature of the ramoplanin structure is the presence of a chlorine atom on the Hpg residue at position 17 (Chp17). nih.gov The ramo BGC contains a gene, ram20, which is predicted to encode a halogenase. fau.edu Gene inactivation studies have confirmed that Ram20 is the sole halogenase responsible for this chlorination event. nih.gov Interestingly, experiments involving the inactivation of the mannosyltransferase gene (ram29) led to the production of a dichlorinated ramoplanin aglycone, with the second chlorine atom attached to the Hpg residue at position 13. nih.gov This suggests a potential interplay between the glycosylation and halogenation steps.
Acyl Chain Incorporation: The biosynthesis of ramoplanin begins with the attachment of a fatty acid side chain to the N-terminal amino acid. mdpi.com The ramoplanin complex contains different acyl chains, leading to the various "A" factors. For Ramoplanin A1 and A'1, the side chain is derived from octanoic acid. mdpi.com The ramo BGC includes genes predicted to be involved in fatty acid activation and processing, such as an acyl-CoA ligase (ram26) and acyl carrier proteins (ACPs). fau.edu It is believed that fatty acids from primary metabolism are activated and then transferred to the first module of the NRPS assembly line for lipoinitiation. biorxiv.org The BGC also contains putative dehydrogenases and reductases that likely work in concert to create the characteristic double bonds found in the acyl chains of the major ramoplanin components. fau.edu
Chemoenzymatic Approaches to Biosynthesis
The complex structure of ramoplanin presents significant challenges for total chemical synthesis. nih.gov Chemoenzymatic approaches, which combine the selectivity of biological catalysts with the versatility of chemical synthesis, offer a powerful alternative for producing ramoplanin analogs. nih.gov
One notable example is the chemoenzymatic deacylation of Ramoplanin A2. nih.gov In this process, the natural product was first chemically protected and hydrogenated. Subsequently, an acylase enzyme from Actinoplanes utahensis was used to selectively remove the fatty acid side chain, yielding the deacylated peptide core. nih.gov This process was achieved with high efficiency and provides a valuable precursor for creating new ramoplanin derivatives through the chemical attachment of different side chains. nih.gov
Furthermore, the generation of ramoplanin aglycones and dechlorinated versions through genetic engineering of the producing organism provides novel starting materials for semi-synthetic modifications. nih.gov These biosynthetic precursors can then be chemically modified, for example, by introducing different functional groups at the positions where the sugar or chlorine atom would normally be. This combinatorial biosynthesis approach allows for the creation of a diverse library of ramoplanin analogs that would be difficult to access through purely chemical or biological means. nih.gov
Regulation of Ramoplanin Biosynthesis
The production of Ramoplanin, a complex lipodepsipeptide antibiotic, is a tightly controlled process governed by a set of regulatory genes located within its biosynthetic gene cluster (BGC). mdpi.comfau.edu The intricate network of these regulatory elements ensures that the synthesis of this potent antibiotic is finely tuned, likely in response to specific environmental or physiological cues. The regulation of the Ramoplanin BGC involves pathway-specific transcriptional regulators and two-component systems, which are common mechanisms for controlling the production of secondary metabolites in actinomycetes. mdpi.com
The ramoplanin biosynthetic gene locus, spanning approximately 88.5 kilobases in Actinoplanes ramoplaninifer ATCC 33076, contains several open reading frames (ORFs) that are predicted to be involved in transcriptional regulation. fau.edugoogle.com These genes encode proteins that act as molecular switches, turning the production of Ramoplanin on or off.
Key among these are StrR-like pathway-specific transcriptional regulators (PSRs). mdpi.comnih.gov These types of regulators are known to function as activators in the biosynthesis of various antibiotics. nih.govnih.gov In the Ramoplanin BGC, the gene ramo5 (also referred to as Orf 5) encodes such a StrR-like PSR. fau.edunih.gov Studies on homologous systems suggest that these proteins bind to specific DNA sequences within the gene cluster to enhance the transcription of biosynthetic genes. nih.gov Interestingly, while ramo5 is a key regulatory gene, its heterologous expression in other antibiotic-producing strains did not consistently lead to increased production, indicating a degree of specificity in its function. nih.govnih.gov
In addition to the primary activator, the Ramoplanin BGC also contains other putative regulatory genes. fau.edu These include ram21, ram22, and ram33 (also referred to as Orfs 21, 22, and 33). fau.edu These genes are thought to be part of a more complex regulatory cascade, potentially involving two-component regulatory pairs that sense external signals and relay them to the biosynthetic machinery. mdpi.com The presence of multiple regulatory genes suggests a sophisticated level of control over Ramoplanin biosynthesis, allowing the producing organism to integrate various signals before committing to the energetically expensive process of antibiotic production. mdpi.comfau.edu
The coordinated action of these regulatory proteins ensures the efficient and timely synthesis of the Ramoplanin molecule. The table below summarizes the putative functions of the key regulatory genes identified within the Ramoplanin biosynthetic gene cluster.
| Gene (ORF) | Proposed Function | Homologous Proteins' Accession Numbers |
| ramo5 (Orf 5) | Transcriptional activator (StrR-like) | Not specified |
| ram21 (Orf 21) | Transcriptional regulator | Not specified |
| ram22 (Orf 22) | Transcriptional regulator | Not specified |
| ram33 (Orf 33) | Transcriptional regulator | Not specified |
This table details the putative regulatory genes within the Ramoplanin biosynthetic gene cluster and their proposed functions based on homology searches and analysis of the gene locus. fau.edu
Molecular Mechanism of Action of Ramoplanin A 1
Inhibition of Bacterial Peptidoglycan Biosynthesis Pathway
Ramoplanin (B549286) A'1 is recognized as an inhibitor of bacterial cell wall biosynthesis, specifically targeting late-stage, membrane-associated glycosyltransferase reactions. pnas.orgpnas.orgnih.govwikipedia.orgfau.edunih.govnih.govplos.orgasm.orgacs.org By interrupting the polymerization of peptidoglycan, it disrupts the structural integrity of the bacterial cell envelope. pnas.orgpnas.orgnih.govfau.edunih.govplos.org The antibiotic's primary action involves blocking the transglycosylation step, a crucial stage where Lipid II molecules are polymerized to form the peptidoglycan backbone. nih.govplos.orgresearchgate.netfrontiersin.orgasm.org While its main target is transglycosylation, Ramoplanin A'1 also induces a metabolic block at the MurG enzyme, which catalyzes the conversion of Lipid I to Lipid II, leading to an accumulation of Lipid I within the cell. pnas.org
Specificity for Peptidoglycan Lipid Intermediates
The mechanism of this compound hinges on its ability to bind and sequester specific lipid intermediates that are essential precursors for peptidoglycan synthesis. These intermediates, primarily Lipid I and Lipid II, are lipid-anchored molecules that ferry glycan units across the bacterial membrane. pnas.orgpnas.orgwikipedia.orgfau.edunih.govasm.orgharvard.edu By binding to these intermediates, this compound effectively sequesters them, preventing their proper utilization by the enzymes responsible for peptidoglycan assembly. pnas.orgfau.edunih.gov
The predominant mechanism by which this compound exerts its antibacterial effect is through the sequestration of Lipid II. pnas.orgnih.govwikipedia.orgnih.govnih.govfrontiersin.orgasm.orgresearchgate.netasm.orgpnas.orgrsc.orgnih.gov Lipid II is the direct substrate for transglycosylase enzymes, which are responsible for linking the glycan chains of peptidoglycan. nih.govplos.orgresearchgate.netfrontiersin.orgasm.org this compound binds to Lipid II, forming a complex that inhibits the transglycosylation reaction, thereby halting the extracellular polymerization of peptidoglycan. nih.govplos.orgresearchgate.netfrontiersin.orgasm.org Studies indicate that this compound binds to Lipid II as a dimer, forming a complex with a stoichiometry of 2:1 (Ramoplanin:Lipid II). researchgate.netpnas.orgnih.gov The apparent dissociation constant (Kd) for this interaction is notably low, falling within the nanomolar range, signifying a high-affinity binding event. nih.gov
This compound exhibits a distinct preference for binding Lipid II over Lipid I. rsc.orgnih.gov Quantitative analyses have revealed that this compound binds approximately ten-fold more tightly to Lipid II than to Lipid I. rsc.org This higher affinity for Lipid II is a key factor in its primary inhibitory role, directing its action towards the transglycosylation step of peptidoglycan biosynthesis. rsc.orgnih.govcapes.gov.br
Through advanced techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, researchers have elucidated the specific structural features of peptidoglycan intermediates that are critical for this compound recognition. researchgate.netnih.gov The minimal recognition motif required for binding and subsequent fibril formation includes the pyrophosphate group, the N-acetylmuramic acid (MurNAc) sugar, an intact amide bond, and the pendant peptide moiety. nih.gov Specifically, the Hpg3–Orn10 octapeptide sequence within this compound plays a crucial role. Residues such as Thr8, Hpg7, and Hpg6 are instrumental in sequestering the muramyl carbohydrate, while the Orn4 and Orn10 residues are vital for correctly orienting and stabilizing the bound ligand. researchgate.netnih.gov The pyrophosphate group is identified as a necessary element for initiating this association. nih.gov
Inhibition of Glycosyltransferase Enzymes
This compound targets and inhibits late-stage glycosyltransferase enzymes that are integral to the peptidoglycan biosynthesis pathway. pnas.orgpnas.orgnih.govfau.edunih.govplos.org The primary enzymes affected are MurG and the transglycosylases. pnas.orgpnas.orgnih.govfau.edunih.govplos.org
A significant aspect of this compound's mechanism is its potent inhibition of bacterial transglycosylases. rsc.orgnih.govcapes.gov.br This inhibition is achieved by the antibiotic's binding to Lipid II, the essential substrate for these enzymes, thereby preventing the transglycosylation reaction. nih.govplos.orgresearchgate.netfrontiersin.orgasm.org The efficacy of this inhibition is underscored by its reported 50% inhibitory concentration (IC50) for transglycosylation, which is approximately 0.25× MIC. asm.org
Data Tables
Table 1: this compound Binding Characteristics to Lipid Intermediates
| Target Intermediate | Binding Stoichiometry (Ramoplanin:Intermediate) | Apparent Dissociation Constant (Kd) | Relative Affinity (vs. Lipid I) |
| Lipid II | 2:1 (Dimeric binding) | Nanomolar range | ~10-fold higher |
| Lipid I | Not specified | Not specified | Lower |
Note: Data compiled from various research findings. researchgate.netrsc.orgnih.gov
Compound List
this compound
Lipid I
Lipid II
UDP-GlcNAc (Uridyl-pyrophosphoryl-N-acetylglucosamine)
UDP-MurNAc-pentapeptide (Undecaprenyl-pyrophospho-N-acetylmuramyl-pentapeptide)
UDP-MurNAc-tetrapeptide
UDP-MurNAc-tripeptide
UDP-MurNAc-l-Ala-γ-d-Glu-l-Dap
UDP-MurNAc-l-Ala-γ-d-Glu-l-Lys-d-Ala-d-Ala
UDP-MurNAc-l-Ala-γ-d-Glu-meso-Dap
Park's nucleotide
Citronellyl–Lipid I
Citronellyl–Lipid II
UDP-Glucosamine
MurNAc-l-Ala-γ-d-Gln
UMP (Uridine Monophosphate)
Citronellyl-1-phosphate
Mersacidin
Actagardine
Nisin
Epidermin
Enduracidin
Janiemycin
Mannopeptimycins
MurG Enzyme Interaction
This compound exerts its antibacterial effect by inhibiting the late stages of peptidoglycan (PG) biosynthesis, a critical component of the bacterial cell wall nih.govnih.govpnas.org. While early hypotheses suggested direct inhibition of the intracellular glycosyltransferase MurG, which catalyzes the conversion of Lipid I to Lipid II, current research indicates a more nuanced mechanism nih.govbiorxiv.org. This compound primarily functions by binding to and sequestering Lipid II, the essential precursor molecule for peptidoglycan polymerization nih.govresearchgate.netnih.govwikipedia.orgpnas.orgmdpi.comnih.gov. Lipid II is the substrate for transglycosylase enzymes, which are responsible for linking the glycan chains of peptidoglycan. By binding to Lipid II, this compound physically occludes it, thereby preventing the transglycosylase-catalyzed extracellular polymerization step nih.govpnas.org. This sequestration effectively halts the formation of mature, cross-linked peptidoglycan, leading to a weakened cell wall and eventual cell lysis biorxiv.orgwikipedia.org. Although this compound also interacts with Lipid I and may indirectly affect MurG activity, its primary cellular target for blocking transglycosylation is Lipid II nih.govpnas.orgscispace.com. Specifically, this compound recognizes the MurNAc-Ala-γ-d-Glu pyrophosphate moiety of Lipid II pnas.orgpnas.org.
Dimerization and Lipid II Sequestration Model
A key aspect of this compound's mechanism involves its ability to form an intimate and highly amphipathic dimer nih.govwikipedia.orgnih.govresearchgate.netfau.edu. This dimeric structure is crucial for its interaction with bacterial membranes and its subsequent sequestration of Lipid II. The dimer is proposed to possess distinct hydrophobic and hydrophilic faces, enabling it to orient itself effectively within the membrane environment nih.govfau.edu. Upon formation, the dimer captures Lipid II molecules between its hydrophobic surfaces, effectively sequestering them from the transglycosylase enzymes nih.govfau.edu. This complex formation is central to disrupting peptidoglycan synthesis.
Stoichiometry of Ramoplanin-Lipid II Complex Formation
Research has elucidated the stoichiometry of the complex formed between this compound and Lipid II. Inhibition kinetics and Job titrations indicate that this compound binds to Lipid II as a dimer, forming a complex with a 2:1 ratio of Ramoplanin to Lipid II researchgate.netnih.govmdpi.comyok.gov.tr. This 2:1 stoichiometry is critical for the tight binding and effective sequestration of Lipid II, contributing to the antibiotic's potent activity.
| Component | Stoichiometry |
| Ramoplanin | 2 |
| Lipid II | 1 |
Role of Amphipathic Dimer Formation in Membrane Binding
The amphipathic nature of the this compound dimer plays a vital role in its interaction with bacterial membranes. The dimer's hydrophobic face facilitates its insertion and anchoring into the lipid bilayer of the bacterial membrane nih.govwikipedia.orgnih.govresearchgate.netfau.edupnas.org. The N-terminal acyl chain is thought to be particularly important for this membrane association, acting as a membrane anchor nih.govresearchgate.netpnas.org. Furthermore, the positively charged ornithine residues (Orn 4 and 10) present on the dimer's surface likely engage in electrostatic interactions with the anionic phospholipids (B1166683), such as phosphatidylglycerol (PG) and cardiolipin, which are abundant in the membranes of Gram-positive bacteria nih.govresearchgate.netubc.ca. This precise membrane binding and positioning of the dimer are essential for its ability to efficiently recognize and sequester the Lipid II target located at the membrane interface nih.govpnas.org.
Membrane Interactions and Depolarization
Beyond its direct interaction with Lipid II, this compound also engages with the bacterial membrane itself, leading to significant functional consequences. Studies have demonstrated that this compound interacts with bacterial membranes, resulting in the dissipation of the membrane potential, a phenomenon known as membrane depolarization nih.govnih.govmdpi.comasm.orgnih.govresearchgate.netrsc.orgresearchgate.netresearchgate.netresearchgate.net. This depolarization effect is observed at concentrations of the antibiotic that are at or above its minimal bactericidal concentration (MBC), indicating a direct link between membrane disruption and bacterial killing nih.govnih.govasm.orgresearchgate.netrsc.org. Transmission electron microscopy studies have also revealed observable ultrastructural changes in bacterial cell morphology following this compound treatment, further supporting its impact on membrane integrity nih.govasm.orgresearchgate.net.
Binding to Anionic and Zwitterionic Membrane Mimetics
To understand this compound's membrane interaction preferences, researchers have utilized membrane mimetics. These studies consistently show that this compound binds to both anionic and zwitterionic membrane models nih.govresearchgate.netfau.eduasm.orgresearchgate.net. However, a notable finding is its significantly higher affinity for anionic membranes compared to zwitterionic ones nih.govfau.eduasm.orgresearchgate.net. This preference is attributed, in part, to the electrostatic interactions between the positively charged ornithine residues of this compound and the negatively charged head groups of anionic phospholipids nih.govubc.caasm.org.
| Membrane Mimetic | Relative Binding Affinity |
| POPC:POPG (8:2) (Anionic) | High |
| POPC (Zwitterionic) | Moderate |
| POPC:POPE (8:2) (Zwitterionic) | Lower |
Correlation between Membrane Depolarization and Bactericidal Activity
A crucial observation linking this compound's membrane interactions to its lethality is the strong correlation between membrane depolarization and its bactericidal activity nih.govnih.govasm.orgresearchgate.netrsc.org. The antibiotic induces membrane depolarization at concentrations that are also bactericidal, suggesting that this disruption of the membrane potential is a significant contributing factor to its mechanism of cell death nih.govnih.govasm.orgresearchgate.netrsc.org. The rapid bactericidal effect observed at or above the MBC aligns with the onset of significant membrane depolarization, reinforcing the idea that this phenomenon is integral to this compound's antimicrobial efficacy.
Compound Name List:
this compound
Ramoplanin A1
Ramoplanin A2
Ramoplanin A3
Ramoplanose
Teicoplanin
Lipid I
Lipid II
Citropin 1.1
Nisin
Mersacidin
Actagardine
Epidermin
Mannopeptimycins
Katanosin B
Plusbacin
Vancomycin
Enduracidin
Chersinamycin
Lysobactin
Synthetic Methodologies and Analog Development for Ramoplanin A 1
Strategic Approaches to Total Synthesis of Ramoplanin (B549286) Aglycones
The total synthesis of the Ramoplanin aglycone, the core peptide structure lacking the mannoses and the lipid tail, is a significant challenge in synthetic chemistry. The successful synthesis of the aglycons for the minor components, Ramoplanin A1 and A3, was achieved by introducing the side chains via acylation onto a pre-synthesized, orthogonally protected cyclic depsipeptide core. pnas.orgnih.gov This convergent strategy underscores the complexity of building such a molecule from scratch.
Challenges in Synthesizing Complex Lipodepsipeptides
The synthesis of Ramoplanin is complicated by several structural features inherent to this class of lipodepsipeptides. mdpi.com
Macrocyclic Core : The molecule contains a 17-amino acid peptide backbone, which is cyclized via a depsipeptide bond—an ester linkage between the carboxyl group of the C-terminal amino acid and a hydroxyl group on an internal amino acid (L-β-OH-Asn2). rsc.orgplos.org This lactone bond is chemically labile, posing a stability challenge during synthesis and purification.
Non-Proteinogenic Amino Acids : The peptide sequence is rich in unusual amino acids, including multiple residues of 4-hydroxyphenylglycine (Hpg), D-amino acids, and ornithine, which require specialized synthetic methods. mdpi.com
Stereochemical Complexity : The presence of numerous stereocenters, including both L- and D-configured amino acids, demands precise stereocontrol throughout the synthesis.
Epimerization Risk : A significant hurdle is the propensity of arylglycine residues, like Hpg, to undergo epimerization (loss of stereochemical purity) under the basic conditions often used in Solid-Phase Peptide Synthesis (SPPS). nih.govrsc.org
Advanced Solid-Phase Peptide Synthesis (SPPS) Protocols
SPPS is a cornerstone of peptide synthesis where a peptide is assembled stepwise while anchored to an insoluble resin support. bachem.com To overcome the challenges posed by Ramoplanin's structure, researchers have developed optimized SPPS protocols. A key focus has been to minimize the epimerization of arylglycine residues. nih.govrsc.org Optimized conditions have been identified that allow for the successful incorporation of multiple arylglycine units into long peptide sequences with high diastereomeric purity. rsc.orgnih.govresearchgate.net These advanced protocols can dramatically shorten the time required for synthesis from months to days, facilitating the rapid generation of analogues for drug discovery programs. nih.gov The use of microwave-assisted SPPS has also been introduced to accelerate synthesis times and reduce waste, although specific applications to Ramoplanin are part of broader advancements in the field. interanalyt.ru
Native Chemical Ligation and Macrocyclization Techniques
Macrocyclization, the process of closing the linear peptide chain to form the ring, is a critical step in the synthesis. In the first total synthesis of the Ramoplanin aglycone, the ring was closed by forming an amide bond between Phe9 and D-Orn10. rsc.org
More recent strategies have employed Native Chemical Ligation (NCL), a powerful technique that allows for the joining of two unprotected peptide fragments in aqueous solution. nih.govresearchgate.net The classic NCL reaction involves the chemoselective reaction of a peptide with a C-terminal thioester and another peptide with an N-terminal cysteine residue, forming a native peptide bond. illinois.edu This methodology is highly adaptable for creating cyclic peptides by having the thioester and cysteine on the same linear precursor. nih.gov For Ramoplanin analogues, NCL combined with desulfurization has been used, alongside head-to-tail macrolactamization (amide bond formation), to successfully synthesize cyclic precursors in excellent yields. rsc.orgnih.gov For macrolactamization, coupling reagents such as PyBOP have been optimized to achieve efficient cyclization. rsc.org
Generation of Ramoplanin A'1 Analogues and Derivatives
The creation of this compound analogues is crucial for understanding its mechanism of action and for developing new leads with improved properties, such as enhanced stability or better tolerability. mdpi.comnih.gov Synthetic chemistry provides the tools to systematically modify specific parts of the molecule. researchgate.net
Targeted Modifications of the N-terminal Acyl Chain
The N-terminal lipid tail is known to be important for anchoring the molecule to the bacterial membrane. The natural Ramoplanin complex consists of factors A1, A2, and A3, which differ only in the structure of this acyl chain. nih.govfau.edu This region has been a prime target for synthetic modification.
Hydrogenation : Semisynthetic modification of Ramoplanin A2 by hydrogenating the double bonds of the native N-terminal acyl chain to create tetrahydroramoplanin had no significant impact on its antibacterial activity. nih.gov
Chain Truncation : Replacing the entire lipid side chain with a simple acetyl group resulted in a 16-fold decrease in antimicrobial activity, demonstrating that while the chain contributes significantly to potency, it is not absolutely essential. nih.gov
Chain Replacement : To improve tolerability and overcome issues seen with intravenous administration of the parent drug, semisynthetic derivatives have been created. nih.gov In a particularly successful example, the native di-unsaturated fatty acid chain was replaced with a 2-methyl-phenylacetic acid residue. This modification led to a significant reduction in hemolytic activity while retaining the potent antibacterial spectrum of the parent compound. nih.gov
| Modification | Target | Resulting Compound | Impact on Activity/Properties | Reference(s) |
| Hydrogenation | N-terminal acyl chain | Tetrahydroramoplanin | No significant effect on antibacterial activity | nih.gov |
| Replacement | N-terminal acyl chain | Acetyl-analogue | 16-fold decrease in activity | nih.gov |
| Replacement | N-terminal acyl chain | NAI-603 | Retained antibacterial potency, significantly reduced hemolytic activity | nih.gov |
Substitutions in the Peptide Core and Macrocycle
Modifications to the cyclic peptide core have provided profound insights into the structural requirements for biological activity. A key target for modification has been the chemically labile depsipeptide bond.
Ester-to-Amide Replacement : To create a more stable macrocycle, the labile ester linkage was replaced with a robust amide bond. This was achieved by substituting the L-β-hydroxyasparagine (L-tHyAsn2) residue with L-2,3-diaminopropionic acid (L-Dap). rsc.orgnih.gov The resulting lactam (amide) analogue was found to be slightly more potent than the natural aglycon, providing a new lead structure with an improved stability profile that is more accessible for further studies. nih.gov
Ring Size Variation : In stark contrast, replacing L-tHyAsn2 with L-2,4-diaminobutyric acid (L-Dab) introduced a single additional methylene (B1212753) group into the macrocycle. This seemingly minor change resulted in a complete loss of antimicrobial activity (>100-fold), highlighting the critical importance of the macrocycle's specific conformation for binding to its target, Lipid II. nih.govnih.gov
Other Modifications : The removal of the chlorine atom from Chp17 and the removal of the entire disaccharide group have also been explored, with studies showing that these moieties are not essential for antimicrobial activity. researchgate.net
| Modification | Target | Resulting Compound | Impact on Activity | Reference(s) |
| Ester to Amide | Depsipeptide bond (L-tHyAsn2 → L-Dap) | Lactam analogue (17-membered ring) | Slightly more potent than natural aglycon | nih.govnih.gov |
| Ring Expansion | Macrocycle (L-tHyAsn2 → L-Dab) | Homologue lactam analogue (18-membered ring) | Inactive (>100-fold loss of activity) | nih.govnih.gov |
| Dechlorination | Chp17 | Deschlororamoplanin A2 aglycone | Similar activity to Ramoplanin A2 | researchgate.net |
| Deglycosylation | Hpg11 | Ramoplanin A2 aglycone | Similar activity to Ramoplanin A2 | nih.govresearchgate.net |
Structure Activity Relationship Sar Studies of Ramoplanin A 1 Analogues
Identification of Key Amino Acid Residues for Activity
Structure-activity relationship studies, particularly alanine (B10760859) scanning of Ramoplanin (B549286) analogues, have identified specific amino acid residues critical for its antimicrobial activity and Lipid II binding nih.govbiorxiv.orgnih.gov. Modifications to certain residues have led to significant changes in Minimum Inhibitory Concentration (MIC) values, indicating their importance.
Ornithine at Position 10 (Orn10): Substitution of Orn10 with alanine resulted in a dramatic increase in MIC values (over 500-fold), suggesting that Orn10 plays a pivotal role in Ramoplanin's activity. This effect is largely attributed to a substantial decrease in Lipid II binding affinity nih.govbiorxiv.org. Orn10 is strategically positioned to interact with the pyrophosphate moiety of Lipid II nih.gov.
Ornithine at Position 4 (Orn4): While also important, the replacement of Orn4 with alanine had a less pronounced effect on biological activity and Lipid II complexation compared to Orn10, indicating a significant but perhaps secondary role in substrate binding nih.govbiorxiv.org.
Impact of Acyl Chain Modifications on Biological Activity
The N-terminal acyl chain of Ramoplanin is a lipophilic component that is thought to facilitate its insertion into bacterial membranes and influence its dimeric conformation asm.orgnih.govresearchgate.net. Ramoplanins A1, A2, and A3 primarily differ in the length and branching of this acyl chain, yet they exhibit nearly identical antimicrobial activities fau.edupnas.org.
Genetic Engineering for Longer Acyl Chains: Modifications through genetic engineering, such as inactivating an acyl-CoA ligase gene and introducing a heterologous gene, have yielded Ramoplanin analogues with longer alkyl chains. One such analogue, X1, demonstrated potent activity against Enterococcus sp. (MIC ~0.12 μg/mL) and vancomycin-resistant Staphylococcus aureus (MIC = 2 μg/mL) nih.gov.
Acyl Chain Saturation: Reduction of the double bonds in the native N-terminal acyl chain through catalytic hydrogenation resulted in derivatives with comparable antimicrobial activity, suggesting that the unsaturation is not strictly essential for biological function fau.edu.
Significance of the Macrocyclic Structure and Lactone Linkage
The macrocyclic structure of Ramoplanin, a 49-membered ring, is integral to its activity and conformation. This macrocycle is formed via a lactone linkage between the carboxyl group of 3-chloro-4-hydroxyphenylglycine (B10759658) (Chp17) and the hydroxyl group of β-hydroxyasparagine (β-OH-Asn2) fau.edunih.govpnas.orgresearchgate.net.
Macrocycle Essentiality: Studies have shown that the macrocyclic structure is essential for Ramoplanin's activity. Hydrolysis of the macrolactone bond in ramoplanose (a related compound) resulted in a linear peptide that lacked antimicrobial activity biorxiv.orgresearchgate.net. Similarly, replacing the labile lactone bond with a more stable amide linkage in synthetic analogues ([Dap2]-ramoplanin aglycon) maintained, and in some cases improved, biological activity and conferred hydrolytic stability nih.govbiorxiv.orgacs.org.
Lactone vs. Lactam Linkage: The presence of the ester (lactone) linkage is crucial for the structural integrity and biological function of Ramoplanin. However, its susceptibility to hydrolysis can limit its clinical utility. The development of analogues with a lactam linkage has addressed this stability issue while preserving antimicrobial activity nih.govbiorxiv.orgacs.org.
Role of Glycosylation in Ramoplanin A'1 Activity
Ramoplanin possesses a di-mannose disaccharide attached to the side chain hydroxyl of hydroxyphenylglycine-11 (Hpg-11) fau.edunih.govpnas.org. The role of this glycosylation in Ramoplanin's activity has been investigated through genetic modifications.
Deletion of Mannosyltransferase: Inactivation of the ram29 gene, encoding a mannosyltransferase, led to the production of Ramoplanin aglycone, which lacked the dimannosyl group. This aglycone exhibited similar antimicrobial activity to Ramoplanin A2, suggesting that the α-1,2-dimannosyl disaccharide at Hpg11 is not essential for its antimicrobial activity nih.gov. This modification also increased lipid solubility, potentially aiding cell membrane permeability nih.gov.
Correlation of Structural Changes with Lipid II Binding Affinity and Specificity
The primary mechanism of Ramoplanin's action is the binding and sequestration of Lipid II, which prevents its utilization by bacterial transglycosylase and transpeptidase enzymes fau.eduasm.orgnih.govresearchgate.net. SAR studies have directly correlated structural modifications with changes in Lipid II binding affinity and specificity.
Ornithine Residues: The loss of biological activity observed with alanine substitutions at Orn10 and Orn4 was directly linked to decreased Lipid II binding nih.govbiorxiv.org. The significant reduction in binding affinity for Orn10 mutants (over 100-fold increase in Kd) underscores its critical role in interacting with the pyrophosphate of Lipid II biorxiv.orgnih.gov.
Macrocycle and Acyl Chain: The macrocyclic structure and the N-terminal acyl chain are important for adopting the correct conformation and facilitating membrane association, which are prerequisites for effective Lipid II binding asm.orgresearchgate.netresearchgate.net.
Glycosylation and Chlorination: Removal of the dimannosyl disaccharide and chlorination at Chp17 did not significantly affect the antimicrobial activity or, by implication, the binding affinity to Lipid II, suggesting these modifications are not critical for the primary mechanism of action nih.gov.
Bacterial Interactions and Resistance Avoidance Mechanisms Against Ramoplanin A 1
Absence of Reported Clinical or Laboratory-Generated Resistance
A significant aspect of ramoplanin's profile is the consistent observation of no reported clinical or laboratory-generated resistance since its initial isolation ( fau.edu, pnas.org, rsc.org, nih.gov). This lack of acquired resistance is a critical advantage, particularly in the current era of widespread antibiotic resistance. This phenomenon is directly linked to its distinct mechanism of action, which targets fundamental processes in bacterial cell wall construction that are not easily circumvented by bacterial adaptation.
Molecular Basis for Low Resistance Development
The low propensity for resistance development in bacteria against ramoplanin (B549286) is rooted in its specific molecular interactions within the bacterial cell wall synthesis pathway.
Distinct Target Site Compared to Other Antibiotics (e.g., Vancomycin)
Ramoplanin inhibits bacterial cell wall biosynthesis by targeting peptidoglycan precursors, specifically Lipid II, a key intermediate in the pathway ( frontiersin.org, fau.edu, pnas.org, pnas.org, nih.gov, researchgate.net, nih.gov, ncats.io). Unlike glycopeptide antibiotics such as vancomycin (B549263), which bind to the D-Ala-D-Ala terminus of the peptidoglycan precursor, ramoplanin recognizes a different locus on Lipid II, specifically the MurNAc-pyrophosphate moiety ( pnas.org, nih.gov, drugbank.com, nih.gov). This difference in target binding site means that ramoplanin does not exhibit cross-resistance with vancomycin or other glycopeptides ( frontiersin.org, nih.gov, drugbank.com, rsc.org, mdpi.com). Ramoplanin's mechanism involves sequestering Lipid II, thereby preventing its proper utilization by essential enzymes like transglycosylases and MurG, which are responsible for polymerizing and cross-linking peptidoglycan chains ( frontiersin.org, fau.edu, pnas.org, pnas.org, researchgate.net, nih.gov). This distinct molecular interaction is a primary reason for the absence of cross-resistance and the difficulty bacteria face in developing resistance.
Table 1: Ramoplanin vs. Other Antibiotics - Target Site and Mechanism Comparison
| Antibiotic | Primary Target Site/Molecule | Mechanism of Action | Target Locus on Lipid II | Cross-resistance with Vancomycin |
| Ramoplanin | Lipid II | Sequestration, inhibition of transglycosylation | MurNAc-pyrophosphate | No ( frontiersin.org, nih.gov, drugbank.com, rsc.org, mdpi.com) |
| Vancomycin | Lipid II | Binding to D-Ala-D-Ala terminus | D-Ala-D-Ala | N/A (as comparator) |
| Nisin | Lipid II | Pore formation, sequestration | Not explicitly stated | Not explicitly stated |
| Mersacidin | Lipid II | Sequestration | MurNAc-pyrophosphate | Not explicitly stated |
Sequestration Mechanism versus Enzyme Inhibition
Ramoplanin's mode of action is characterized by the sequestration of Lipid II, effectively capturing this vital precursor and preventing its incorporation into the growing peptidoglycan chain ( fau.edu, pnas.org, nih.gov). This is distinct from direct enzyme inhibition where an inhibitor binds to the active site of an enzyme. Instead, ramoplanin binds to Lipid II itself, physically blocking it from interacting with the transglycosylase and MurG enzymes ( fau.edu, pnas.org, researchgate.net, nih.gov). This sequestration mechanism ensures that the substrate is unavailable for the necessary downstream reactions, leading to the disruption of cell wall biosynthesis and eventual bacterial death ( frontiersin.org, pnas.org, nih.gov). This strategy of capturing the substrate rather than directly inhibiting the enzyme may also contribute to the reduced likelihood of resistance development.
Potential Mechanisms of Bacterial Adaptation and Evasion
While ramoplanin has shown remarkable resistance to bacterial adaptation, understanding potential evasion mechanisms provides insight into bacterial defense strategies against cell wall targeting antibiotics.
Enzymatic Degradation by D-Stereoselective Peptidases
A potential mechanism for bacterial evasion of nonribosomal peptide (NRP) antibiotics, including ramoplanin, involves enzymatic degradation by D-stereoselective peptidases ( acs.org, researchgate.net, researchgate.net). These enzymes are capable of hydrolyzing peptide bonds containing D-amino acids. Ramoplanin, being a complex NRP, contains several D-amino acids ( fau.edu, pnas.org, nih.gov, mdpi.com, acs.org, nih.gov, researchgate.net). Studies have indicated that ramoplanin can be a substrate for such peptidases as BogQ and TriF ( acs.org). The presence of genes encoding these D-stereoselective peptidases within bacterial genomes suggests a potential pathway for bacteria to inactivate ramoplanin and other D-NRP antibiotics. While direct evidence of widespread ramoplanin resistance mediated by these enzymes in clinical settings is not extensively reported, their existence poses a theoretical risk for future resistance development.
Table 2: Bacterial Susceptibility and Resistance Profile of Ramoplanin
| Bacterial Pathogen | Susceptibility Status | Reported Resistance Status |
| Vancomycin-resistant Enterococcus (VRE) | Susceptible | No clinical or laboratory-generated resistance reported ( frontiersin.org, rsc.org, nih.gov, nih.gov) |
| Methicillin-resistant Staphylococcus aureus (MRSA) | Susceptible | No clinical or laboratory-generated resistance reported ( frontiersin.org, rsc.org, nih.gov) |
| Vancomycin-intermediate resistant Clostridium difficile | Susceptible | No clinical or laboratory-generated resistance reported ( frontiersin.org, rsc.org, nih.gov) |
| Staphylococcus aureus biofilms | Susceptible | Rapid bactericidal effect noted ( frontiersin.org) |
| Clostridium difficile spores | Susceptible | Activity noted ( frontiersin.org) |
Compound List:
Ramoplanin
Ramoplanin A'1
Ramoplanin A1
Ramoplanin A2
Ramoplanin A3
Lipid II
Undecaprenyl phosphate (B84403) (C55-P)
Vancomycin
Teicoplanin
Nisin
Epidermin
Mersacidin
Actagardine
Janiemycin
Enduracidin
Amphomycin
Aspartocin D
Bacitracin
Citropin 1.1
Q & A
Basic Research Questions
Q. What are the primary mechanisms of action of Ramoplanin A'1 against Gram-positive pathogens, and how are these mechanisms experimentally validated?
- Methodological Answer : The lipid II-binding activity of this compound disrupts bacterial cell wall synthesis. Validation involves in vitro assays such as surface plasmon resonance (SPR) to measure binding affinity and transmission electron microscopy (TEM) to visualize cell wall lysis. Minimum inhibitory concentration (MIC) assays against reference strains (e.g., Staphylococcus aureus ATCC 29213) are essential for confirming antimicrobial efficacy .
Q. Which standardized assays are recommended for evaluating this compound’s stability under varying pH and temperature conditions?
- Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection is used to quantify this compound degradation products. Accelerated stability studies under ICH guidelines (e.g., 40°C/75% RH for 6 months) are paired with mass spectrometry (LC-MS) to identify breakdown pathways. Data should be tabulated to compare degradation rates across conditions .
Q. How do researchers address discrepancies in reported MIC values for this compound across studies?
- Methodological Answer : Contradictions often arise from variations in broth microdilution protocols (e.g., cation-adjusted Mueller-Hinton broth vs. CAMHB+2% NaCl). A meta-analysis of published MIC data, standardized to CLSI guidelines, can reconcile discrepancies. Include a table comparing strain-specific MIC ranges and experimental conditions .
Advanced Research Questions
Q. What experimental strategies optimize this compound’s bioavailability in in vivo models while minimizing nephrotoxicity?
- Methodological Answer : Pharmacokinetic studies in murine models employ HPLC-MS/MS to measure plasma and tissue concentrations. Toxicity is assessed via histopathology (e.g., renal tubular necrosis scoring) and serum creatinine levels. Co-administration with biocompatible lipid nanoparticles can enhance bioavailability, with data presented as dose-response curves .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
